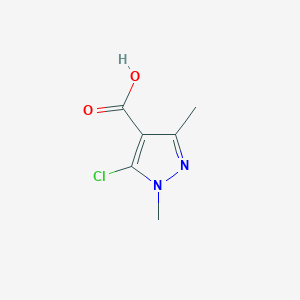

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQERXMLIEDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381485 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27006-82-2 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural motif is a key component in various commercial products, driving the demand for efficient and scalable synthetic routes. This in-depth technical guide delineates the primary synthetic pathways to this valuable compound, providing a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The guide focuses on two robust synthetic strategies: the construction of the pyrazole core followed by chlorination, and a route involving a Vilsmeier-Haack reaction followed by oxidation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The targeted compound, this compound, is a crucial intermediate in the production of several commercial agrochemicals.[3] The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyrazole ring provides a versatile platform for further chemical modifications, enabling the synthesis of diverse and complex molecules. Understanding the nuances of its synthesis is paramount for ensuring the efficient and cost-effective production of downstream products. This guide provides a detailed examination of the most prominent and scientifically sound methods for the synthesis of this key intermediate.

Part 1: Synthesis via Pyrazole Ring Formation and Subsequent Chlorination

This synthetic approach focuses on first constructing the core 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ring system, followed by a regioselective chlorination at the 5-position.

Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The initial and crucial step in this route is the formation of the pyrazole ring. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4][5] A specific patented method details the synthesis from readily available starting materials: ethyl acetoacetate, triethyl orthoformate, and methylhydrazine.[6]

Mechanism:

The synthesis proceeds through a multi-step, one-pot reaction. Initially, ethyl acetoacetate reacts with triethyl orthoformate in the presence of acetic anhydride. This step forms an ethoxymethylene intermediate. Subsequent reaction with methylhydrazine leads to the formation of the pyrazole ring through a cyclization-condensation sequence. The resulting ester is then saponified to yield the carboxylic acid.

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid [6]

-

Step 1: Formation of the Intermediate:

-

In a suitable reactor, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to 110-120 °C and maintain the temperature for the reaction to proceed to completion.

-

After the reaction, cool the mixture and distill under reduced pressure to remove low-boiling components and isolate the crude intermediate.

-

-

Step 2: Cyclization and Saponification:

-

In a separate reactor, charge an aqueous solution of methylhydrazine and toluene.

-

Cool the mixture to 8-10 °C and add sodium hydroxide.

-

Slowly add the intermediate from Step 1 to the methylhydrazine solution, maintaining the temperature below 15 °C.

-

After the addition is complete, heat the reaction mixture to facilitate the cyclization.

-

Upon completion of the cyclization, add hydrochloric acid to the reaction mixture to effect the saponification of the ester and precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Chlorination of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The final step in this synthetic route is the regioselective chlorination of the pyrazole ring at the 5-position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

Mechanism:

The chlorination can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloronium ion (Cl+), or a polarized equivalent, is attacked by the electron-rich pyrazole ring. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 1 and 3-positions directs the chlorination to the 5-position.

Alternatively, electrochemical methods have been developed for the chlorination of pyrazoles.[7]

Experimental Protocol: Chlorination using N-Chlorosuccinimide (General Procedure)

-

Dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield this compound.

Part 2: Synthesis via Vilsmeier-Haack Reaction and Subsequent Oxidation

This alternative and widely utilized pathway involves the formation of a key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, through a Vilsmeier-Haack reaction, which is then oxidized to the target carboxylic acid.

Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][8][9] In this synthesis, 1,3-dimethyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10]

Mechanism:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. The 1,3-dimethyl-1H-pyrazol-5(4H)-one then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular rearrangement and elimination of water and chloride ions lead to the formation of the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8]

Experimental Protocol: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [10]

-

Formation of the Vilsmeier Reagent:

-

In a well-stirred, cold (0 °C) solution of DMF, add phosphorus oxychloride dropwise.

-

Stir the resulting mixture at 0 °C for approximately 20 minutes.

-

-

Reaction with Pyrazolone:

-

To the prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one.

-

Heat the reaction mixture to 90 °C for 1 hour.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Neutralize the solution with sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Oxidation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The final step in this route is the oxidation of the aldehyde functionality to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A well-established method for the oxidation of similar 5-chloropyrazole-4-carbaldehydes utilizes potassium permanganate (KMnO₄).

Mechanism:

The oxidation of the aldehyde to a carboxylic acid with potassium permanganate in a suitable solvent proceeds through the formation of a manganate ester intermediate. This intermediate then collapses to yield the carboxylate, which upon acidic workup, gives the final carboxylic acid.

Experimental Protocol: Oxidation using Potassium Permanganate (General Procedure)

-

Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent mixture (e.g., acetone/water or pyridine/water).

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate.

-

Stir the reaction mixture at low temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Visualization of Synthetic Pathways

Route 1: Pyrazole Formation and Chlorination

Caption: Synthetic pathway via pyrazole ring formation followed by chlorination.

Route 2: Vilsmeier-Haack Reaction and Oxidation

Caption: Synthetic pathway via Vilsmeier-Haack reaction and subsequent oxidation.

Quantitative Data Summary

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| Route 1 | |||||

| Pyrazole Synthesis | Ethyl acetoacetate, Triethyl orthoformate, Methylhydrazine | Acetic anhydride, NaOH, HCl | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Not specified | [6] |

| Chlorination | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | N-Chlorosuccinimide | This compound | High (general) | General Method |

| Route 2 | |||||

| Vilsmeier-Haack | 1,3-dimethyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | ~70% | [10] |

| Oxidation | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | This compound | 80-85% (for similar substrates) |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-established synthetic routes. The choice between the two pathways may depend on factors such as the availability of starting materials, desired scale of production, and specific process safety considerations. Both routes offer a reliable means to access this important chemical intermediate, providing a solid foundation for the development of novel pharmaceuticals and agrochemicals. The detailed mechanisms and protocols provided in this guide are intended to empower researchers and process chemists to make informed decisions and to facilitate the efficient synthesis of this valuable compound.

References

- 1. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]

- 2. This compound | 27006-82-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This compound is a heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel active ingredients, including the acaricide pyflubumide[1]. A thorough understanding of its physicochemical properties is paramount for researchers and development professionals to optimize synthesis, formulation, and analytical methods. This guide provides a comprehensive overview of the known and predicted properties of this molecule, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies. The content is structured to deliver both foundational data and practical, field-proven insights for its application in a research and development setting.

Introduction & Molecular Overview

The pyrazole ring is a prominent scaffold in numerous biologically active molecules, known to form the basis for a wide range of pharmaceuticals and agrochemicals[2][3]. The specific substitution pattern of this compound imparts unique chemical characteristics that are leveraged in the design of more complex target molecules.

Chemical Structure and Identification

The molecular structure consists of a central pyrazole ring substituted with a chlorine atom at position 5, two methyl groups at positions 1 and 3, and a carboxylic acid group at position 4.

Caption: Molecular structure of the title compound.

Nomenclature and CAS Registry

-

Systematic Name: this compound

-

CAS Number: 27006-82-2[1]

-

Synonyms: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, 4-Chloro-2,5-dimethyl-2H-pyrazole-3-carboxylic acid[4]. Note: The variation in numbering (4- vs. 5-carboxylic acid) arises from different starting points for numbering the pyrazole ring. The CAS registry number 27006-82-2 consistently refers to this specific molecule.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is important to note that while some data is available from chemical suppliers, many experimental values are not published in peer-reviewed literature, necessitating their determination in the laboratory.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇ClN₂O₂ | -[4] |

| Molecular Weight | 174.59 g/mol | Calculated[4] |

| Appearance | Solid | Supplier Data[4] |

| Melting Point | Data not available | Requires experimental determination (DSC) |

| Boiling Point | Data not available | Requires experimental determination |

| pKa | Predicted ~3.5 (based on related structures) | Analogy[5] / Requires experimental determination |

| Solubility | Data not available | Requires experimental determination |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not widely published, expected characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct singlet peaks.

-

A singlet for the N-methyl protons (N-CH₃), likely in the range of 3.8-4.0 ppm.

-

A singlet for the C-methyl protons (C-CH₃), likely around 2.3-2.5 ppm. For the non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, these peaks appear at 3.82 and 2.31 ppm, respectively[6].

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will provide information on the carbon skeleton.

-

The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range[7].

-

Signals for the pyrazole ring carbons (C3, C4, C5) and the two methyl carbons will also be present.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.

-

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

-

A sharp, strong band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

-

C-H stretching vibrations for the methyl groups just below 3000 cm⁻¹.

-

Vibrations associated with the pyrazole ring structure in the 1400-1600 cm⁻¹ region[8].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A peak at m/z ≈ 174.02, corresponding to the molecular formula C₆H₇ClN₂O₂.

-

Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 176, with an intensity approximately one-third of the main M⁺ peak, is definitive for the presence of a single chlorine atom.

-

Key Fragmentation: Common fragmentation pathways would include the loss of -OH (M-17), -COOH (M-45), and potentially cleavage of the methyl groups.

Experimental Protocols for Physicochemical Determination

The following section outlines standardized, self-validating protocols for determining the core physicochemical properties not currently available in the literature.

Characterization Workflow

A logical workflow ensures that foundational data is gathered efficiently before proceeding to more complex analyses.

Caption: Recommended workflow for comprehensive characterization.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about purity and polymorphism.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tₘ = 156.6 °C). This ensures the trustworthiness of the measurement.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's shape can provide qualitative insights into sample purity.

Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for determining the acid dissociation constant (pKa). Due to the compound's likely low water solubility, a co-solvent system is often required.

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. A common choice is a methanol-water or dioxane-water mixture. Scientist's Note: The use of a co-solvent will yield an apparent pKa (pKaᵃᵖᵖ), which is valuable for comparisons within the same solvent system.

-

Titration: While stirring the solution at a constant temperature, add small, precise aliquots of a standardized, carbonate-free titrant (e.g., 0.1 M NaOH). Record the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, a Gran plot or derivative plot can be used to determine the equivalence point with high accuracy.

Protocol: Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility, which is critical for drug development and environmental fate studies.

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed, screw-capped vial.

-

Incubation: Agitate the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter material that does not bind the analyte) to remove any remaining microscopic solids.

-

Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The solubility is reported in units like mg/L or µg/mL.

Stability and Handling

-

Storage: Like most carboxylic acids, this compound should be stored in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

-

Stability: Pyrazole rings are generally stable aromatic systems. The primary points of reactivity are the carboxylic acid group (e.g., for esterification or amide bond formation) and potential nucleophilic substitution of the chlorine atom under harsh conditions. Azo pyrazole carboxylic acids have been noted for their favorable thermal stability[9].

Conclusion

This compound is a valuable building block whose full potential can only be realized with a robust understanding of its physicochemical properties. This guide has consolidated the available information and provided a clear, scientifically-grounded framework for determining critical data points such as melting point, pKa, and solubility. By adhering to these validated experimental protocols, researchers and scientists can ensure the generation of high-quality, reliable data essential for advancing their research and development objectives.

References

- 1. This compound | 27006-82-2 [chemicalbook.com]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethy… [cymitquimica.com]

- 5. Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 27006-82-2).[1] As a key intermediate in the synthesis of novel agrochemicals, a comprehensive understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and drug development professionals.[1] Due to a lack of publicly available, experimentally-derived spectra for this specific compound, this guide synthesizes established spectroscopic principles and data from analogous pyrazole and carboxylic acid structures to present a robust, predictive framework for its analysis. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explain the causality behind experimental choices, and provide an expert interpretation of the expected data.

Introduction and Molecular Overview

This compound is a substituted heterocyclic compound with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of approximately 174.59 g/mol . Its structure features a central 1,3-dimethylpyrazole ring, substituted at the C4 position with a carboxylic acid group and at the C5 position with a chlorine atom. This unique combination of functional groups necessitates a multi-faceted spectroscopic approach for unambiguous structural confirmation.

This guide provides the theoretical basis and practical protocols for acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra of the title compound. The presented data is predictive, grounded in the fundamental principles of each technique and supported by extensive literature on similar chemical entities.

Integrated Spectroscopic Workflow

A comprehensive characterization relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical workflow for analyzing a novel or reference sample of this compound is outlined below.

References

The Pyrazole Scaffold: A Cornerstone of Modern Agrochemical Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of novel agrochemicals.[1] Its remarkable versatility and broad spectrum of biological activities have led to the successful commercialization of numerous pyrazole-containing fungicides, insecticides, and herbicides.[2] This technical guide provides a comprehensive overview of the pivotal role of pyrazole derivatives in modern agrochemical research. We will delve into the historical context of their discovery, explore the synthetic strategies employed for their creation, and elucidate their diverse mechanisms of action. Furthermore, this guide will present a detailed analysis of structure-activity relationships (SAR), offering insights into the rational design of next-generation pyrazole-based pesticides.[3] Through the inclusion of detailed experimental protocols, extensive biological activity data, and visualizations of key molecular pathways, this document aims to serve as an invaluable resource for researchers dedicated to the advancement of sustainable crop protection solutions.

Introduction: The Rise of a Versatile Heterocycle

The enduring challenge in agriculture is to safeguard crop yields from the relentless pressure of pests and diseases while minimizing environmental impact.[2] Chemical crop protection remains a vital tool in this endeavor, and the discovery of novel active ingredients with improved efficacy, selectivity, and safety profiles is a paramount objective for the agrochemical industry. In this context, the pyrazole moiety has proven to be an exceptionally fruitful starting point for the design of new pesticides.[3]

The success of the pyrazole scaffold can be attributed to several key factors:

-

Structural Versatility: The pyrazole ring offers multiple sites for substitution, allowing for extensive structural modifications to fine-tune biological activity, selectivity, and physicochemical properties.[3]

-

Diverse Mechanisms of Action: Pyrazole derivatives have been shown to target a wide array of biological processes in pests and weeds, including respiration, nerve function, and amino acid biosynthesis. This diversity is crucial for managing the development of resistance.[1][2]

-

Favorable Physicochemical Properties: Many pyrazole-containing compounds exhibit properties conducive to effective delivery and translocation within target organisms.

This guide will explore the major classes of pyrazole-based agrochemicals, providing a deep dive into their chemistry, biology, and practical applications.

Pyrazole Derivatives as Fungicides: Inhibiting Fungal Respiration

A significant breakthrough in the application of pyrazole derivatives in agriculture has been the development of potent fungicides that target the fungal respiratory chain. Specifically, many pyrazole carboxamides are highly effective inhibitors of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II).[4]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase is a crucial enzyme that links the TCA cycle to the mitochondrial electron transport chain by oxidizing succinate to fumarate.[4] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone.[5] This disruption of the electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death.

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Key Pyrazole SDHI Fungicides and Biological Activity

The pyrazole carboxamide class of fungicides has seen remarkable success with several commercialized products demonstrating excellent efficacy against a broad spectrum of fungal pathogens.

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

| Boscalid | Botrytis cinerea | 0.3 - 0.9 | [6] |

| Penthiopyrad | Rhizoctonia solani | ~0.03 | [7] |

| Fluxapyroxad | Sclerotinia sclerotiorum | 0.1 | [8] |

| Bixafen | Rhizoctonia solani | 0.25 | [9] |

| Fenpyrazamine | Botrytis cinerea | 0.9 | [6] |

Table 1: In vitro fungicidal activity of selected pyrazole carboxamide SDHIs.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide Intermediate

The synthesis of pyrazole-4-carboxamides typically involves the coupling of a pyrazole-4-carboxylic acid with a substituted aniline. The following is a representative protocol for the synthesis of a key intermediate.

Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (0.5 mol) in toluene (120 mL), add sodium bicarbonate (0.6 mol).

-

Methylation: While maintaining the temperature at 20-30°C with an ice-water bath, slowly add dimethyl sulfate (0.24 mol) dropwise.

-

Reaction: Heat the reaction mixture to 50°C using a water bath and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture. Wash the resulting light-yellow solution with ice water.

-

Isolation: Concentrate the upper toluene layer under reduced pressure to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.[10]

Pyrazole Derivatives as Insecticides: Disrupting the Nervous System

The phenylpyrazole class of insecticides, exemplified by fipronil, has had a profound impact on pest management. These compounds are potent neurotoxins that act on the central nervous system of insects.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Fipronil and related phenylpyrazoles act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[1] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds to a site within the chloride channel, blocking the influx of chloride ions. This prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.

Caption: Mechanism of action of fipronil on the insect GABA receptor.

Key Phenylpyrazole Insecticides and Biological Activity

Fipronil and its analogs have demonstrated high efficacy against a wide range of insect pests.

| Compound | Target Pest | LC50 | Reference |

| Fipronil | Termites | 0.038 µg/mL | [11] |

| Chlorantraniliprole | Plutella xylostella | 0.0046 mg/L | [2] |

| Indoxacarb | Spodoptera frugiperda | 18.14 mg a.i./L | [5] |

| Tolfenpyrad | Plutella xylostella | 0.1-1.0 ppm | [12] |

Table 2: Insecticidal activity of selected pyrazole and pyrazole-containing insecticides.

Experimental Protocol: Synthesis of Fipronil

The synthesis of fipronil is a multi-step process. A common method involves the oxidation of a thiopyrazole precursor.

Synthesis of Fipronil via Oxidation

-

Reaction Setup: In a suitable reaction vessel, create a mixture of trichloroacetic acid, chlorobenzene, and boric acid.

-

Addition of Precursor: Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole to the mixture and cool to 15-20°C.

-

Oxidation: Add aqueous hydrogen peroxide (50%) to the cooled mixture and stir for approximately 20 hours.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude fipronil. The product is then purified using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene to yield fipronil with high purity.[13]

Pyrazole Derivatives as Herbicides: Targeting Amino Acid and Pigment Biosynthesis

Pyrazole derivatives have also made significant contributions to weed management, primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a key enzyme in the catabolism of the amino acid tyrosine.[14] It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[6] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, pyrazole herbicides disrupt the production of these vital molecules, leading to the bleaching of new growth due to the destruction of chlorophyll, followed by plant death.[15]

Caption: Mechanism of action of pyrazole HPPD-inhibiting herbicides.

Key Pyrazole HPPD-Inhibiting Herbicides and Biological Activity

Several pyrazole-based HPPD inhibitors have been developed for broadleaf weed control in various crops.

| Compound | Target Weed | Activity | Application Rate | Reference |

| Topramezone | Chenopodium serotinum | Excellent | 37.5 g ha⁻¹ | [14] |

| Pyrasulfotole | Amaranthus retroflexus | Good | 30-50 g a.i. ha⁻¹ | N/A |

| Benzofenap | Echinochloa crus-galli | Good | 200-300 g a.i. ha⁻¹ | N/A |

| Pyrazoxyfen | Barnyard grass | Good | 0.05 mmol m⁻² | [9] |

Table 3: Herbicidal activity of selected pyrazole HPPD inhibitors.

Experimental Protocol: Synthesis of Topramezone

The synthesis of topramezone involves the coupling of a pyrazole intermediate with a substituted benzoic acid derivative.

Synthesis of Topramezone

-

Initial Reaction: A mixture of 3-(3-bromo-2-methyl-6-methylsulfophenyl)-4,5-dihydro-isoxazole and carbon dioxide is reacted to form 3-(4,5-dihydroisoxazole-3-yl)-2-methyl-4-methylsulfonylbenzoic acid.

-

Condensation and Rearrangement: The resulting benzoic acid derivative is then condensed and rearranged with 1-methyl-5-hydroxy pyrazole to produce topramezone. This method avoids the use of highly toxic carbon monoxide and expensive catalysts.[16]

Structure-Activity Relationships (SAR) and Rational Design

The development of pyrazole-based agrochemicals has been significantly guided by SAR studies. By systematically modifying the substituents on the pyrazole ring and associated phenyl groups, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Fungicides (SDHIs): For pyrazole carboxamide fungicides, the nature of the substituents on both the pyrazole ring and the aniline moiety is critical for activity. For instance, the presence of a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring is often associated with high fungicidal activity.[8]

-

Insecticides (Phenylpyrazoles): In the case of phenylpyrazole insecticides like fipronil, the substitution pattern on the N-phenyl ring is crucial for binding to the GABA receptor. The 2,6-dichloro-4-trifluoromethylphenyl group is a key feature for high insecticidal potency.[11]

-

Herbicides (HPPD Inhibitors): For pyrazole-based HPPD inhibitors, the nature and position of substituents on the benzoyl ring attached to the pyrazole are critical for inhibitory activity and crop selectivity.[9]

Environmental Fate and Ecotoxicology

A comprehensive understanding of the environmental behavior of pyrazole-based agrochemicals is essential for their responsible use.

-

Persistence and Degradation: The persistence of pyrazole derivatives in the environment varies depending on the specific compound and environmental conditions. Fipronil, for example, degrades relatively slowly in soil and water, with half-lives ranging from hours to months.[1] Its degradation can lead to the formation of metabolites that are sometimes more persistent and toxic than the parent compound.[17]

-

Mobility: The mobility of pyrazole agrochemicals in soil is influenced by their physicochemical properties. Fipronil is relatively immobile in soil and has a low potential to leach into groundwater.[1]

-

Ecotoxicity: Pyrazole derivatives can exhibit varying degrees of toxicity to non-target organisms. Fipronil is highly toxic to bees and some aquatic organisms.[1] Therefore, risk assessments and mitigation measures are crucial for protecting beneficial insects and aquatic ecosystems.

Caption: Environmental fate of pyrazole-based agrochemicals.

Conclusion and Future Perspectives

Pyrazole derivatives have unequivocally established themselves as a cornerstone of modern agrochemical research. Their remarkable success as fungicides, insecticides, and herbicides is a testament to the versatility of the pyrazole scaffold. The continued exploration of this chemical space, guided by a deeper understanding of SAR and mechanisms of action, holds immense promise for the development of next-generation crop protection agents. Future research will likely focus on:

-

Novel Modes of Action: Discovering new biological targets for pyrazole derivatives to combat resistance.

-

Improved Safety Profiles: Designing compounds with enhanced selectivity and reduced impact on non-target organisms and the environment.

-

Sustainable Formulations: Developing innovative delivery systems to optimize efficacy and minimize environmental exposure.

The journey of pyrazole derivatives in agrochemical research is far from over. As we continue to unravel the complexities of pest and disease management, the pyrazole ring will undoubtedly remain a key structural motif in the quest for sustainable and effective crop protection solutions.

References

- 1. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globethesis.com [globethesis.com]

- 5. ejppri.eg.net [ejppri.eg.net]

- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations [scispace.com]

- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a Key Chemical Intermediate

Introduction

The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules.[1][2][3] Within this important class of heterocycles, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid stands out as a particularly versatile and valuable chemical intermediate. Its bifunctional nature—possessing both a reactive carboxylic acid handle and a strategically placed chloro substituent—allows for precise, sequential modifications, making it an ideal building block for constructing complex molecular architectures.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, detail robust synthetic protocols, explore its core reactivity, and present case studies of its application in the synthesis of high-value compounds. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this intermediate to its fullest potential in their research and development endeavors.

Section 1: Physicochemical Properties & Characterization

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 27006-82-2 | [4][5] |

| Molecular Formula | C₆H₇ClN₂O₂ | [6][7] |

| Molecular Weight | 174.59 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | Typically >95% | [7] |

Note: Physical properties such as melting point and solubility can vary slightly depending on the supplier and purity. Always refer to the specific product's Certificate of Analysis.

Section 2: Synthesis & Manufacturing Insights

The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and reliable method involves the Vilsmeier-Haack reaction to install the C4-formyl group, followed by oxidation to the carboxylic acid. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[8][9]

The general workflow for the synthesis is depicted below.

Diagram 1: General Synthesis Workflow.

Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established chemical literature for synthesizing the aldehyde intermediate, which is then oxidized.[1][3]

Part A: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1][3]

-

Reagent Preparation: In a three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 2.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture (the Vilsmeier reagent) for 20-30 minutes at 0°C.

-

Causality Insight: The pre-formation of the Vilsmeier reagent (electrophilic chloroiminium ion) is critical. Adding the pyrazolone to this activated reagent ensures efficient formylation at the electron-rich C4 position.

-

-

Reaction: To the Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.

-

Work-up & Isolation: Monitor the reaction by TLC. Once complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with aqueous sodium hydroxide to a pH of ~7. The product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) yields the pure 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1]

Part B: Oxidation to the Carboxylic Acid

-

Reaction: Suspend the aldehyde from Part A in an appropriate solvent (e.g., aqueous acetone or acetic acid). Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), portion-wise while monitoring the temperature.

-

Work-up & Isolation: After the reaction is complete (indicated by the disappearance of the starting material on TLC), quench any excess oxidant. Acidify the mixture with hydrochloric acid, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Section 3: Core Reactivity & Mechanistic Considerations

The synthetic utility of this intermediate stems from the orthogonal reactivity of its functional groups. The carboxylic acid is primed for nucleophilic acyl substitution, while the C5-chloro group can potentially undergo nucleophilic aromatic substitution (SNAr), although the former is far more common and facile.

Diagram 2: Key Reactivity Map.

Primary Reaction: Amide Bond Formation

The most prevalent application of this intermediate is in the formation of amides, a critical linkage in many pharmaceuticals.[10] Direct reaction between the carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[11] Therefore, activation of the carboxylic acid is required.

Method 1: Conversion to Acyl Chloride

The acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide.

Method 2: Use of Coupling Reagents

Modern organic synthesis heavily relies on coupling reagents that generate a highly reactive intermediate in situ. This approach avoids the isolation of harsh acyl chlorides and often proceeds under milder conditions with higher yields and fewer side reactions.

-

Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt traps the O-acylisourea to form a more stable active ester, which minimizes side reactions and reduces the risk of racemization if chiral amines are used.

-

Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, especially for sterically hindered or poorly nucleophilic amines.[10][12] They rapidly form highly reactive activated esters.

Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust and widely applicable method for coupling this compound with a primary or secondary amine.[10][12]

-

Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add the desired amine (1.0-1.2 eq).

-

Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the mixture.

-

Causality Insight: The base is crucial for neutralizing the carboxylic acid proton and any HCl generated during the reaction, ensuring the amine remains a free nucleophile.

-

-

Coupling Agent Addition: Add HATU (1.1-1.2 eq) portion-wise to the stirring solution. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Section 4: Application in Agrochemical Synthesis

The title compound is a key intermediate in the synthesis of modern agrochemicals, particularly fungicides and insecticides.[13] Its structure is integral to creating active ingredients with specific biological activities. One notable example is its use in the synthesis of the novel acaricide, Pyflubumide.[4]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as a skin and eye irritant.[14][15][16] Avoid breathing dust and ensure handling in a well-ventilated area or chemical fume hood.[14][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Keep away from incompatible materials such as strong bases and oxidizing agents.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-utility intermediate whose value is defined by its robust synthesis and predictable, orthogonal reactivity. The carboxylic acid function provides a reliable handle for amide bond formation—a cornerstone reaction in drug discovery and agrochemical development—while the stable pyrazole core imparts desirable physicochemical properties to the final products. By understanding the principles outlined in this guide, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the discovery of novel, bioactive molecules.

References

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 27006-82-2 [chemicalbook.com]

- 5. This compound | 27006-82-2 [amp.chemicalbook.com]

- 6. This compound | C6H7ClN2O2 | CID 2779652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethy… [cymitquimica.com]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. This compound [myskinrecipes.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

Reactivity of the chloro group in pyrazole carboxylic acids

An In-Depth Technical Guide to the Reactivity of the Chloro Group in Pyrazole Carboxylic Acids

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile synthetic handles. When substituted with both a carboxylic acid and a chloro group, the pyrazole ring becomes a highly valuable intermediate for constructing complex molecular architectures. The interplay between the electron-withdrawing nature of the carboxylic acid and the pyrazole ring itself, combined with the reactivity of the C-Cl bond, presents a rich landscape for chemical transformations.[1]

This guide provides a detailed exploration of the reactivity of the chloro group on the pyrazole carboxylic acid core. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss strategies for optimizing reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists who utilize these critical building blocks in their synthetic endeavors.

Chapter 1: Electronic Landscape and General Reactivity

The reactivity of a chloro-substituted pyrazole is fundamentally governed by the electron distribution within the heterocyclic ring. The pyrazole ring is an electron-deficient aromatic system, a characteristic that is amplified by the presence of an electron-withdrawing carboxylic acid group. This electronic deficit is not uniform; C4 is generally more electron-rich, while the C3 and C5 positions are significantly more electron-deficient.[1]

A chloro group attached to an electron-deficient carbon (typically C3 or C5) is highly activated towards two primary classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring system facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an electrophilic partner for oxidative addition to a low-valent palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The carboxylic acid group, while activating the ring towards these transformations, can also introduce complications. Its acidic proton can interfere with basic reagents, and the carboxylate anion can potentially coordinate to metal catalysts, sometimes deactivating them.[2] Careful selection of reaction conditions is therefore paramount.

Figure 1: Key reaction pathways for the chloro group.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chloro group by a nucleophile is a powerful method for introducing diverse functionality. The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer-like intermediate. The stability of this intermediate, and thus the overall reaction rate, is enhanced by the electron-withdrawing capacity of the pyrazole ring and the carboxylic acid group.

Mechanistic Overview

The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chloro group. This is typically the rate-determining step. The subsequent loss of the chloride leaving group restores the aromaticity of the pyrazole ring.

Figure 2: SNAr reaction workflow.

Experimental Protocol: Synthesis of an Aminopyrazole Carboxylic Acid

This protocol describes a general procedure for the substitution of a chloro group with an amine.

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[3]

-

Amine (e.g., morpholine, 2.0-3.0 equiv)

-

Aprotic polar solvent (e.g., DMF, NMP, or DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and the chosen solvent (approx. 0.2 M concentration).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the amine to the reaction mixture.

-

Heat the reaction to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the chloropyrazole.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and adjust the pH to ~3-4 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield the desired aminopyrazole carboxylic acid.

Chapter 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds, linking the chloropyrazole core to other aryl or heteroaryl fragments. The reaction involves a palladium catalyst, a base, and an organoboron reagent.

The Catalytic Cycle and Key Considerations

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] For chloropyrazoles, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the relatively inert C-Cl bond and promote the subsequent reductive elimination.

A common side reaction is hydrodehalogenation (protodeboronation of the boronic acid followed by reduction of the C-Cl bond), which can be minimized by using anhydrous solvents and carefully selecting the base.[5][6] While strong bases like NaOtBu are effective, weaker bases such as K₂CO₃ or K₃PO₄ are often sufficient and can be more compatible with sensitive functional groups.[2][5]

Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling.

Data Summary: Suzuki Coupling Conditions

| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(0) source may be more active for C-Cl bond activation. |

| Ligand | (none) | XPhos or SPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[5] |

| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | Stronger, non-nucleophilic base can increase rate; anhydrous conditions minimize dehalogenation. |

| Solvent | Dioxane/H₂O | Toluene or CPME | Anhydrous solvents reduce the risk of competitive hydrodehalogenation.[5] |

| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed to overcome the activation barrier for the C-Cl bond. |

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

Chloropyrazole carboxylic acid (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Ligand (if required, e.g., XPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried flask, combine the chloropyrazole carboxylic acid, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the organic phase with water and brine. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate if the product is water-soluble.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Chapter 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of the chloropyrazole core with a vast array of primary and secondary amines.[7][8] This transformation has largely replaced harsher classical methods like the Goldberg reaction.[7]

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[7][9] The key steps are the oxidative addition of the chloropyrazole to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst.[8][9]

The choice of base is crucial; strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are required to deprotonate the amine within the palladium coordination sphere.[10]

Figure 4: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

-

Chloropyrazole carboxylic acid (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%)

-

Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or CPME)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, or on the bench under a positive flow of inert gas, add the chloropyrazole carboxylic acid, palladium pre-catalyst, and base to an oven-dried reaction vessel.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Conclusion

The chloro group on a pyrazole carboxylic acid is a versatile synthetic handle, enabling a wide range of high-value chemical transformations. Through an understanding of the underlying electronic properties and reaction mechanisms of SNAr and palladium-catalyzed cross-coupling reactions, researchers can effectively leverage these building blocks to access novel chemical space. The protocols and data provided herein serve as a robust starting point for the development and optimization of synthetic routes in drug discovery and materials science.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Structural elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological screening, toxicological studies, and process chemistry efforts. This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, a key heterocyclic intermediate.[1][2] Our narrative will not merely list procedures but will delve into the causality behind experimental choices, creating a self-validating analytical workflow that ensures the highest degree of scientific integrity.

The pyrazole ring is a prominent scaffold in numerous bioactive molecules, making its derivatives, such as the title compound, important intermediates for the synthesis of novel drugs and agrochemicals.[3] This guide is structured to walk the researcher through synthesis, purification, and a multi-technique analytical approach, culminating in the confident confirmation of the molecular structure.

Part 1: Synthesis and Material Generation

The first principle of structural analysis is securing a pure sample. The quality of the analytical data is directly proportional to the quality of the material under investigation. The synthesis of this compound can be approached from its corresponding aldehyde, which is synthesized via a Vilsmeier-Haack type reaction.

Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from established methods for pyrazole chloroformylation.[3][4][5]

-

Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), add 7.5 mL of dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath and slowly add 7.0 mL of phosphorus oxychloride (POCl₃) dropwise. Stir the resulting mixture at low temperature for 20 minutes.

-

Reactant Addition: Slowly add 9.1 g of 1,3-dimethyl-5-pyrazolone to the stirring solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 90°C and maintain for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.[3]

Experimental Protocol: Oxidation to Carboxylic Acid

The aldehyde is a stable intermediate that can be oxidized to the target carboxylic acid.

-

Dissolution: Dissolve the crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like methanol.

-

Oxidation: While several oxidizing agents can be used, a common laboratory-scale method involves reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Purification: Following the reaction, a standard aqueous work-up is performed. The crude carboxylic acid is then purified by recrystallization, typically from an ethyl acetate/petroleum ether solvent system, to yield the final product as a crystalline solid.[3]

Caption: Workflow for the synthesis and purification of the target acid.

Part 2: Spectroscopic and Spectrometric Characterization

With a pure sample in hand, a suite of analytical techniques is deployed. Each technique provides a unique piece of the structural puzzle, and together they form a cohesive, self-validating dataset.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of organic molecules.[6][7] For this compound, we anticipate a simple yet informative set of spectra.

Rationale: ¹H NMR will confirm the number and environment of protons, specifically the two distinct methyl groups. ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques like HMBC are crucial for confirming the connectivity between protons and carbons, locking in the substituent positions on the pyrazole ring.[8]

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

-

Acquisition: Record ¹H, ¹³C, and 2D (HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data (in DMSO-d₆):

| Analysis | Predicted Chemical Shift (δ, ppm) | Signal Description | Assignment |

| ¹H NMR | ~13.0 | Very broad singlet | Carboxylic Acid (-COOH) |

| ~3.7 | Singlet | N-CH₃ | |

| ~2.3 | Singlet | C-CH₃ | |

| ¹³C NMR | ~165 | Carbonyl | -C OOH |

| ~148 | Quaternary Carbon | C 3-CH₃ | |

| ~140 | Quaternary Carbon | C 5-Cl | |

| ~110 | Quaternary Carbon | C 4-COOH | |

| ~35 | Methyl Carbon | N-C H₃ | |

| ~12 | Methyl Carbon | C3-C H₃ |

Note: Chemical shifts are estimations based on related pyrazole structures and general substituent effects. Actual values may vary slightly.[10][11][12]

B. Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition.

Rationale: This technique directly validates the molecular formula (C₆H₇ClN₂O₂).[13] Furthermore, the isotopic pattern of the molecular ion peak will provide definitive evidence for the presence of a single chlorine atom.

Experimental Protocol (MS):

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Interpretation: Look for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted MS Data:

| Parameter | Expected Value | Justification |

| Molecular Formula | C₆H₇ClN₂O₂ | - |

| Monoisotopic Mass | 174.0196 Da | Calculated for C₆H₇³⁵ClN₂O₂.[13] |

| [M+H]⁺ (HRMS) | 175.0269 m/z | Confirms elemental composition. |

| Isotopic Pattern | Two peaks at ~3:1 ratio (M⁺ and M+2) | Characteristic of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

C. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Rationale: The spectrum will provide unambiguous evidence for the carboxylic acid moiety through its characteristic C=O (carbonyl) and O-H (hydroxyl) stretching vibrations.[14]

Experimental Protocol (IR):

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for the neat solid.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| ~1250 | Medium | C-O Stretch | Carboxylic Acid C-O |

| 2900-3000 | Medium | C-H Stretch | Methyl C-H |

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[14][15]

Part 3: Definitive Structure Confirmation via X-ray Crystallography

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof in the solid state. It provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

Rationale: This technique directly visualizes the atomic arrangement, confirming the substitution pattern on the pyrazole ring and the geometry of the carboxylic acid group. It also elucidates the crystal packing, which is often governed by hydrogen bonding from the carboxylic acid groups.[16][17][18] Although the specific crystal structure for this acid is not publicly available, data from the closely related 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde shows the expected planarity of the ring and normal bond lengths, providing a strong basis for comparison.[3][19]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Insights:

-

Confirmation of Connectivity: The resulting 3D model will definitively show the C5-Cl, N1-CH₃, C3-CH₃, and C4-COOH substitution pattern.

-

Hydrogen Bonding: The analysis will reveal intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers, a common motif for carboxylic acids.[20][21]

-

Molecular Geometry: It will provide precise data on the planarity of the pyrazole ring and the torsion angles of the substituent groups.

Conclusion: A Triad of Trustworthiness

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 27006-82-2 [chemicalbook.com]

- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 14. echemi.com [echemi.com]

- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. pubs.acs.org [pubs.acs.org]